Bromofenofos

Descripción general

Descripción

Bromofenofos: es un compuesto organofosforado utilizado principalmente como agente antihelmíntico en medicina veterinaria. Es eficaz contra las infecciones comunes de la duela del hígado (Fasciola hepatica) en ganado vacuno y ovino . El compuesto es conocido por sus propiedades teratógenas, lo que significa que puede causar malformaciones del desarrollo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El bromofenofos se puede sintetizar mediante un proceso de varios pasos que implica la bromación de derivados del bifenilo seguido de fosforilación. La ruta sintética general implica la reacción de 2-cloro-4-bromofenol con hidróxido de potasio para formar una sal de potasio, que luego reacciona con cloruro de O,O-dietil tiofosforilo bajo la influencia de un catalizador de transferencia de fase .

Métodos de Producción Industrial: La producción industrial de this compound implica pasos similares pero a mayor escala. El proceso incluye bromación, recristalización y fosforilación para lograr altos niveles de pureza. El uso de catalizadores y condiciones de reacción controladas garantiza un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El bromofenofos experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes derivados del bifenilo bromado.

Reducción: Las reacciones de reducción pueden llevar a la formación de productos desfosforilados.

Sustitución: El this compound puede sufrir reacciones de sustitución nucleofílica, especialmente en los sitios de bromo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados del bifenilo bromado y compuestos desfosforilados .

Aplicaciones Científicas De Investigación

Química: El bromofenofos se utiliza en la síntesis orgánica como precursor de varios compuestos bromados. Su estructura única lo convierte en un intermedio valioso en la síntesis de moléculas complejas .

Biología y Medicina: En medicina veterinaria, el this compound se utiliza para tratar infecciones parasitarias en el ganado. Su eficacia contra las infecciones por duela del hígado lo convierte en un fármaco crucial en la salud animal .

Industria: El this compound se utiliza en la industria agrícola como plaguicida. Su capacidad para controlar infecciones parasitarias en el ganado apoya indirectamente la productividad agrícola .

Mecanismo De Acción

El bromofenofos ejerce sus efectos inhibiendo la acetilcolinesterasa, una enzima responsable de descomponer la acetilcolina en el sistema nervioso. Esta inhibición conduce a una acumulación de acetilcolina, lo que provoca una transmisión continua de impulsos nerviosos, que finalmente paraliza y mata a los parásitos . Los objetivos moleculares incluyen los sitios activos de la acetilcolinesterasa, y las vías involucradas están relacionadas con la neurotransmisión .

Comparación Con Compuestos Similares

Compuestos Similares:

Profenofos: Otro compuesto organofosforado utilizado como insecticida.

Clorpirifos: Ampliamente utilizado en la agricultura para el control de plagas.

Singularidad: El bromofenofos es único debido a su alta eficacia contra las infecciones por duela del hígado y su mecanismo de acción específico que implica la inhibición de la acetilcolinesterasa. A diferencia de otros compuestos similares, el this compound tiene una estructura de bifenilo bromado distintiva, que contribuye a sus propiedades químicas y biológicas únicas .

Actividad Biológica

Bromofenofos is an organophosphorus compound primarily used as an anthelmintic agent in veterinary medicine, particularly for treating infections caused by liver flukes such as Fasciola hepatica and Fasciola gigantica. This article provides a detailed overview of the biological activity of this compound, including its efficacy against various parasites, mechanisms of action, and associated toxicity.

This compound functions by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of the nervous system in parasites, ultimately causing paralysis and death. The specific biochemical pathways affected by this compound include:

- Neurotransmission disruption : Increased levels of acetylcholine lead to continuous stimulation of cholinergic receptors.

- Muscle paralysis : The overstimulation results in paralysis of the musculature in helminths, rendering them unable to maintain their position within the host.

Efficacy Against Parasites

This compound has been evaluated for its efficacy against various parasitic infections. A study conducted on naturally infected water buffaloes demonstrated the following results:

| Drug | Dose (ml/kg) | Pre-treatment FEC (EPG) | Post-treatment FEC (EPG) | Efficacy (%) |

|---|---|---|---|---|

| Albendazole (ABZ) | 0.07 | 675 | 150 | 79.17 |

| Triclabendazole (TBZ) | 0.07 | 450 | 150 | 73.33 |

| This compound (BRO) | 0.07 | 325 | 100 | 70.83 |

The study indicated that this compound had a moderate efficacy rate, comparable to that of albendazole but lower than triclabendazole when administered as a single dose .

Case Studies and Research Findings

- Toxicity Assessment : A study assessed the toxicity of this compound by measuring serum glutamic-pyruvic transaminase (SGPT) levels in treated buffaloes. The results indicated no significant liver damage post-treatment, suggesting that this compound is relatively safe when used at recommended dosages .

- Resistance Development : Research has shown emerging resistance to commonly used anthelmintics, including this compound. Continuous use has prompted concerns regarding its effectiveness over time, necessitating a strategic approach to its application in livestock management .

- Embryolethality Studies : In laboratory settings, this compound has been linked to embryolethality in rats when administered at high doses (50 mg/kg). This raises concerns about its potential teratogenic effects and highlights the need for caution in handling and administering this compound .

Propiedades

IUPAC Name |

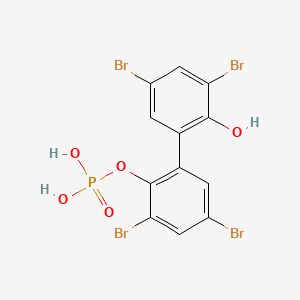

[2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br4O5P/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)21-22(18,19)20/h1-4,17H,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYHZEDBTMXYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Br)Br)OP(=O)(O)O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br4O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175746 | |

| Record name | Bromofenofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21466-07-9 | |

| Record name | Bromofenofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21466-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromofenofos [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021466079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromofenofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromofenofos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOFENOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTH861Q3CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.